Cyclopentadiene dioxide

Description

Foundational Concepts and Significance within Organic Chemistry

Cyclopentadiene (B3395910) dioxide, systematically named 3,4-Dioxabicyclo[4.1.0]hept-1(6)-ene, is a cyclic peroxide derivative of cyclopentadiene. Its significance in organic chemistry stems from the presence of a reactive peroxide bridge and a double bond within a compact bicyclic system. This combination of functional groups makes it a versatile reagent for a variety of chemical transformations. The inherent ring strain of the epoxide and the peroxide bond's susceptibility to cleavage are key drivers of its reactivity, enabling it to participate in reactions that form more complex molecular architectures.

The precursor, cyclopentadiene, is a highly reactive diene known for its participation in Diels-Alder reactions. wikipedia.org The introduction of two oxygen atoms to form the dioxide dramatically alters its electronic properties and steric profile, opening up new avenues for synthetic exploration. The study of cyclopentadiene dioxide provides fundamental insights into the chemistry of cyclic peroxides, a class of compounds known for their biological activity and unique chemical behavior.

Evolution of Research Perspectives on Peroxidic and Dioxo-Containing Cyclic Systems

Historically, research on cyclic peroxides was often driven by their natural occurrence and potent biological activities, such as the antimalarial properties of artemisinin. nih.gov This led to extensive investigations into their synthesis and chemical transformations. The focus has since expanded to include the development of novel synthetic methodologies for creating a diverse range of cyclic peroxides and dioxo-containing systems.

The evolution of research has seen a shift from merely identifying and characterizing these compounds to harnessing their unique reactivity for targeted applications. Advances in stereoselective synthesis, particularly in epoxidation techniques, have allowed for greater control over the three-dimensional structure of these molecules. nih.gov This has been crucial in exploring their potential in asymmetric catalysis and as chiral building blocks. Modern computational studies have further deepened the understanding of their reaction mechanisms and stability, guiding the rational design of new dioxo-containing cyclic systems for specific purposes in materials science and medicinal chemistry. escholarship.org

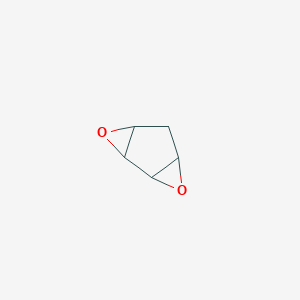

Structure

2D Structure

3D Structure

Properties

CAS No. |

187-29-1 |

|---|---|

Molecular Formula |

C5H6O2 |

Molecular Weight |

98.1 g/mol |

IUPAC Name |

3,7-dioxatricyclo[4.1.0.02,4]heptane |

InChI |

InChI=1S/C5H6O2/c1-2-4(6-2)5-3(1)7-5/h2-5H,1H2 |

InChI Key |

SIWFRAYSJGYECR-UHFFFAOYSA-N |

SMILES |

C1C2C(O2)C3C1O3 |

Canonical SMILES |

C1C2C(O2)C3C1O3 |

Synonyms |

1,2,4,5-diepoxypentane 1,2-4,5-diepoxypentane |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopentadiene Dioxide

Oxidative Routes to Cyclopentadiene (B3395910) Dioxide

The direct oxidation of cyclopentadiene is a common approach to generate cyclopentadiene dioxide. This transformation can be achieved using several oxidizing agents, with peracids and ozone being prominent examples.

Peracid-Mediated Oxidations of Cyclopentadiene

The reaction of cyclopentadiene with peracids, such as peracetic acid, in an inert solvent provides a direct pathway to its monoepoxide, 3,4-epoxycyclopentene. acs.org This reaction is typically performed in the presence of a base like anhydrous sodium carbonate to neutralize the resulting carboxylic acid. acs.org The formation of the epoxide occurs through the electrophilic attack of the peracid on one of the double bonds of the cyclopentadiene ring. Further oxidation of the monoepoxide can, in principle, lead to the formation of this compound, although the isolation of the monoepoxide is well-documented. acs.org The reaction conditions, such as temperature and the ratio of reactants, are crucial to control the extent of epoxidation and minimize side reactions. For instance, the synthesis of 3,4-epoxycyclopentene is often carried out at temperatures between 5 and 10°C. acs.org

Table 1: Reaction Parameters for Peracid-Mediated Epoxidation of Cyclopentadiene

| Oxidizing Agent | Solvent | Base | Temperature (°C) | Product | Reference |

| Peracetic Acid | Inert Solvent | Anhydrous Sodium Carbonate | 5-10 | 3,4-Epoxycyclopentene | acs.org |

Ozonolysis Pathways for this compound Generation

Ozonolysis of cyclopentadiene derivatives offers another route for generating oxygenated cyclopentane (B165970) structures. rsc.orgrsc.org The reaction of cyclopentadienes with ozone can lead to the formation of bicyclic endoperoxides containing a 1,2,4-trioxepine ring or unsaturated bicyclic ozonides. rsc.org The product distribution is sensitive to the substituents on the cyclopentadiene ring and the solvent used for the reaction. rsc.orgrsc.org For example, protic solvents tend to favor the formation of endoperoxides. rsc.orgrsc.org While not a direct synthesis of this compound itself, the ozonolysis of substituted cyclopentadienes demonstrates the formation of complex oxygenated bicyclic systems, which are structurally related and highlight the reactivity of the cyclopentadiene ring system towards oxidative cleavage and rearrangement. rsc.orgrsc.org

Cycloaddition Reactions in the Elaboration of this compound

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools in organic synthesis and can be employed in strategies leading to this compound or its derivatives.

Diels–Alder Reaction Strategies for Product or Intermediate Formation

Cyclopentadiene is a highly reactive diene in Diels-Alder reactions, readily reacting with various dienophiles to form bicyclic adducts. nih.govresearchgate.net This reactivity can be harnessed to construct precursors that can be subsequently oxidized to this compound. For instance, a Diels-Alder reaction between cyclopentadiene and a suitable dienophile can yield a bicyclo[2.2.1]heptene derivative. This intermediate can then undergo further chemical transformations, including oxidation of the double bond, to introduce the epoxide functionalities. The choice of dienophile can influence the stereochemistry of the final product. The Diels-Alder reaction itself is known for its high regio- and stereoselectivity. mdpi.com

Mechanistic Analysis of Cycloaddition-Based Synthesis

The Diels-Alder reaction between cyclopentadiene and a dienophile is a [4+2] cycloaddition, a concerted process that proceeds through a cyclic transition state. mdpi.commsu.edu The reaction's stereospecificity ensures that the stereochemistry of the reactants is transferred to the product. msu.edu Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to analyze the mechanism of these reactions, including the prediction of transition state geometries and activation energies. mdpi.comresearchgate.net For example, DFT calculations have shown that the cycloaddition of cyclopentadiene with carbon dioxide in the gas phase would proceed through a one-step mechanism. mdpi.com The nature of the dienophile can influence whether the reaction proceeds via a concerted or a stepwise mechanism. mdpi.com Lewis acids can be used to catalyze Diels-Alder reactions, often accelerating the reaction rate without affecting the stereochemical outcome. nih.gov

Chemical Modification of Precursor Compounds to Yield this compound

This compound can also be synthesized through the chemical modification of pre-existing cyclopentane derivatives. smolecule.com This approach involves starting with a cyclopentane ring that already possesses some of the required functionality and then introducing the epoxide groups through subsequent chemical reactions. For example, a precursor with double bonds at the appropriate positions could be synthesized and then subjected to epoxidation using reagents like peracids. smolecule.com Another potential strategy involves the halogenation of a cyclopentene (B43876) derivative followed by hydrolysis to introduce hydroxyl groups, which could then be converted to epoxides. smolecule.com The choice of precursor and the sequence of reactions are critical for the successful synthesis of the target molecule.

Transformation of Existing Cyclopentadiene Derivatives

The synthesis of this compound can be achieved through the chemical modification of existing cyclopentadiene derivatives. This approach involves a variety of reactions, such as halogenation followed by hydrolysis, to introduce the desired epoxide functionalities onto the cyclopentadiene ring. smolecule.com

One notable method involves the transformation of polysubstituted cyclopentadiene derivatives, which can be obtained in high yields. researchgate.net The process often starts with the creation of 1,4-dilithio-1,3-diene derivatives. These organolithium compounds are highly reactive and serve as versatile building blocks in organic synthesis. researchgate.net For instance, the reaction of these dilithio reagents with aldehydes or ketones can lead to the formation of highly substituted cyclopentadiene derivatives. researchgate.net

A specific synthetic route may involve the acid-promoted cyclization of conjugated dienols, which are formed from the reaction of 1-lithio-1,3-butadiene reagents with aldehydes. researchgate.net By carefully controlling the hydrolysis conditions, a diverse range of substituted cyclopentadienes can be produced. researchgate.net These derivatives can then be subjected to further transformations to yield this compound.

Another approach begins with the synthesis of 4-ketocyclopentene compounds and their derivatives. google.com These can be converted to the corresponding cyclopentadiene compounds. google.com The process may involve the reduction of the 4-ketocyclopentene to an alcohol, followed by the replacement of the hydroxyl group with a suitable leaving group, setting the stage for subsequent reactions to form the dioxide. google.com

The table below outlines a general transformation of a cyclopentadiene derivative, highlighting the key reagents and resulting products.

| Starting Material | Reagent(s) | Intermediate/Product | Reference |

| 1,4-Dilithio-1,3-dienes | Aldehydes/Ketones | Polysubstituted cyclopentadiene derivatives | researchgate.net |

| 1-Lithio-1,3-butadiene | Aldehydes, Strong acid | Polysubstituted cyclopentadiene derivatives | researchgate.net |

| 4-Ketocyclopentene | Reducing agent, Reagent to replace OH with leaving group | Substituted cyclopentadiene | google.com |

| 2-Bromocyclopentadiene ethylene (B1197577) ketal | Dimerization | Precursor for further synthesis | nih.gov |

It is important to note that the stability and reactivity of cyclopentadiene and its derivatives play a crucial role in these synthetic strategies. For example, cyclopentadiene itself is highly reactive in Diels-Alder reactions and can dimerize at room temperature to form dicyclopentadiene (B1670491). nih.govwikipedia.org This dimer can be converted back to the monomer by heating. wikipedia.org The unique reactivity of the cyclopentadiene ring system is fundamental to the various synthetic transformations that lead to compounds like this compound. nih.gov

Mechanistic Investigations of Cyclopentadiene Dioxide Reactivity

Pericyclic Transformations Involving Cyclopentadiene (B3395910) Dioxide

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of cyclopentadiene chemistry. For cyclopentadiene dioxide, the presence of electron-withdrawing epoxide functionalities significantly influences its behavior in the most prominent of these reactions, the Diels-Alder cycloaddition. Research indicates that this compound possesses an ambiphilic nature, allowing it to participate in different types of Diels-Alder reactions based on the electronic character of its reaction partner. smolecule.com

In a normal or conventional electron-demand Diels-Alder reaction, the diene is electron-rich and reacts with an electron-poor dienophile. nih.gov The reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Cyclopentadiene itself is a highly reactive diene in normal electron-demand cycloadditions. nih.gov While the oxygen atoms of the epoxide rings in this compound are electron-withdrawing, which deactivates the diene for this type of reaction compared to cyclopentadiene, it can still participate in normal electron-demand cycloadditions with sufficiently electron-deficient dienophiles. smolecule.com

An inverse or reverse electron-demand Diels-Alder (IEDDA) reaction involves an electron-poor diene reacting with an electron-rich dienophile. wikipedia.org This process is controlled by the interaction between the LUMO of the diene and the HOMO of the dienophile. wikipedia.org The two epoxide rings on the this compound molecule are strongly electron-withdrawing. This effect lowers the energy of the diene's frontier molecular orbitals, particularly the LUMO, making it an excellent candidate for IEDDA reactions. smolecule.comwikipedia.org When paired with electron-rich dienophiles, such as enamines or vinyl ethers, this compound is expected to react readily via the IEDDA pathway. smolecule.comwikipedia.org The use of electron-deficient heterocycles as dienes is a significant strategy in the synthesis of complex natural products. sigmaaldrich.com

The capacity of this compound to engage in both normal and inverse electron-demand Diels-Alder reactions defines its ambiphilic character. smolecule.com This dual reactivity is contingent upon the electronic nature of the dienophile it is reacting with. smolecule.comnih.gov With an electron-deficient dienophile, the reaction tends to follow a normal electron-demand pathway; with an electron-rich dienophile, an inverse electron-demand mechanism is favored. smolecule.comnih.gov This versatility makes this compound a valuable and adaptable building block in synthetic organic chemistry.

| Dienophile Type | Dominant HOMO-LUMO Interaction | Reaction Pathway | Example Dienophile Class |

|---|---|---|---|

| Electron-Deficient (e.g., Tetracyanoethylene) | HOMO(diene) - LUMO(dienophile) | Normal Electron-Demand | Cyanoalkenes, Maleic Anhydride |

| Electron-Rich (e.g., Enamine) | LUMO(diene) - HOMO(dienophile) | Inverse Electron-Demand | Vinyl Ethers, Vinyl Acetals |

Intramolecular Rearrangement Pathways of this compound

Beyond intermolecular cycloadditions, this compound's strained bicyclic structure makes it susceptible to various intramolecular rearrangements. These pathways can lead to diverse and complex molecular architectures, and understanding their mechanisms is crucial for controlling reaction outcomes.

Sigmatropic rearrangements are concerted pericyclic reactions wherein a sigma-bonded atom or group migrates across a π-electron system. stereoelectronics.org The parent compound, cyclopentadiene, is well-known for undergoing a rapid smolecule.comlibretexts.org-suprafacial hydrogen shift at room temperature, leading to a mixture of isomers if the ring is substituted. libretexts.orgwikipedia.org This rearrangement involves the migration of a hydrogen atom from the C5 position across the diene system. libretexts.orgwikipedia.org While this is a characteristic reaction of the cyclopentadiene framework, specific mechanistic studies detailing sigmatropic rearrangements of this compound itself are not widely reported in the literature. The principles suggest that such a rearrangement would be influenced by the electronic effects and strain imposed by the epoxide rings.

The study of transient species like intermediates and transition states is fundamental to understanding reaction mechanisms. For this compound, a key rearrangement pathway is implicated in its very synthesis from cyclopentadiene and singlet oxygen. smolecule.com Mechanistic proposals suggest that the reaction does not proceed by sequential epoxidation but rather through a photochemical [4+2] cycloaddition of singlet oxygen with cyclopentadiene. smolecule.com This initially forms a highly unstable endoperoxide intermediate. smolecule.com This endoperoxide then undergoes a rapid intramolecular rearrangement to yield the more stable cis-diepoxide product, this compound. smolecule.com

Computational chemistry, often using Density Functional Theory (DFT), is a powerful tool for elucidating the structures and energetics of these fleeting species. mdpi.comacs.org Such studies can model the geometry of the endoperoxide intermediate and the transition state connecting it to the final this compound product, providing insights into the reaction's high stereoselectivity. smolecule.com

| Species | Description | Role in Formation Pathway |

|---|---|---|

| Reactants | Cyclopentadiene + Singlet Oxygen (¹O₂) | Starting materials for photochemical synthesis. |

| Intermediate | Endoperoxide | Formed via a [4+2] cycloaddition; a transient, unstable species. smolecule.com |

| Transition State | [Endoperoxide]‡ | The energetic barrier for the rearrangement of the endoperoxide to the diepoxide. |

| Product | This compound | The final, more stable rearranged product. smolecule.com |

Intermolecular Reactions of this compound with External Reagents

The reactivity of oxidized cyclopentadiene species, referred to herein as this compound, is of significant interest due to the utility of the resulting products as building blocks in organic synthesis. The ambiguous term "this compound" is interpreted in this context primarily as the endoperoxide formed from the cycloaddition of singlet oxygen with cyclopentadiene, or as related diepoxide structures. These intermediates are highly reactive and undergo various intermolecular reactions with external reagents, leading to a diverse array of functionalized molecules.

Oxidation Reactions Leading to Functionalized Derivatives

The endoperoxide of cyclopentadiene, 2,3-dioxabicyclo[2.2.1]hept-5-ene, serves as a pivotal intermediate in the synthesis of various functionalized cyclopentane (B165970) derivatives. This bicyclic peroxide can be converted into more stable, functionalized products through subsequent oxidation or reduction steps.

One of the most notable applications is in the synthesis of prostaglandins, where the endoperoxide is reduced to afford cis-2-cyclopentene-1,4-diol. wikipedia.org This transformation is typically achieved using a reducing agent that can selectively reduce the peroxide linkage without affecting the carbon-carbon double bond. The resulting diol is a key precursor for further elaboration into the complex prostaglandin (B15479496) framework. wikipedia.org The initial formation of the endoperoxide is achieved through the photooxidation of cyclopentadiene with singlet oxygen (¹O₂), often generated using a photosensitizer like rose bengal or tetraphenylporphyrin (B126558) (TPP). thieme-connect.comillinois.edu

Furthermore, the ozonolysis of substituted cyclopentadienes can lead to the formation of bicyclic endoperoxides containing a 1,2,4-trioxepine ring. rsc.org These complex peroxides can, in some cases, be isomerized to other peroxidic structures or functionalized derivatives upon treatment with acid catalysts. rsc.org The reaction of toluquinone–cyclopentadiene Diels–Alder adduct epoxides with nucleophiles provides another pathway to functionalized derivatives, where the epoxide ring is opened to introduce new substituents. cdnsciencepub.com

Detailed research findings on the transformation of cyclopentadiene endoperoxides are summarized in the table below.

| Precursor | Reagent(s) | Product(s) | Yield (%) | Reference(s) |

| Cyclopentadiene | 1. ¹O₂ (Photosensitizer) 2. Thiourea | cis-2-Cyclopentene-1,4-diol | 35% conversion after 50 mins | illinois.edu |

| Cyclopent-3-enyl hydroperoxide | Bromine, then Silver(I) oxide | endo-5-Bromo-2,3-dioxabicyclo[2.2.1]heptane | 42 | rsc.org |

| Cyclopent-3-enyl hydroperoxide | Bromine, then Silver(I) trifluoroacetate | exo-5-Bromo-2,3-dioxabicyclo[2.2.1]heptane | 6 | rsc.org |

| Dicyclopentadiene (B1670491) | ¹O₂ (TPP, blue LED, air) | Allylic oxidation product | 87 | thieme-connect.com |

| Toluquinone–cyclopentadiene epoxide adduct | Benzenethiol (in Benzene/NaOH/H₂O) | Mono-sulfanylated adduct | 81 | cdnsciencepub.com |

This table presents selected examples of oxidation and functionalization reactions starting from cyclopentadiene or its derivatives, leading to complex molecular frameworks through oxidized intermediates.

Cycloaddition Reactions with Diverse Dienophiles

The formation of cyclopentadiene endoperoxide is itself a [4+2] cycloaddition reaction, where cyclopentadiene acts as the diene and singlet oxygen serves as a highly reactive dienophile. wikipedia.org This reaction is a cornerstone of photooxygenation chemistry and provides a direct route to the bicyclic peroxide structure. The reaction is typically facilitated by a photosensitizer, which absorbs light and transfers energy to ground-state triplet oxygen (³O₂) to generate the excited singlet state (¹O₂). illinois.edursc.org

The efficiency of this cycloaddition can be influenced by the choice of photosensitizer and reaction conditions. For instance, ruthenium(II) complexes, such as [Ru(bpy)₃]²⁺, and polymer-bound versions have been effectively used as photosensitizers in ethanol (B145695) to promote the photo-oxidation of cyclopentadiene. rsc.orgrsc.org The reaction proceeds effectively, with studies showing high degrees of cyclopentadiene conversion. rsc.org The endoperoxide product formed is often unstable and is typically generated and used in situ for subsequent transformations. wikipedia.org

While the endoperoxide itself is the product of a cycloaddition, related oxidized cyclopentadiene species, such as cyclopentadienones, are known to participate as dienes in Diels-Alder reactions with various dienophiles. These reactions allow for the construction of complex polycyclic systems. The reaction of (E)-2-aryl-1-cyano-1-nitroethenes with cyclopentadiene has been studied kinetically, revealing a concerted, polar mechanism for the [4+2] cycloaddition. nih.gov

The table below details findings related to the cycloaddition reaction of cyclopentadiene with singlet oxygen.

| Diene | Dienophile | Photosensitizer / Conditions | Product | Notes | Reference(s) |

| Cyclopentadiene | Singlet Oxygen (¹O₂) | Rose Bengal | Cyclopentadiene endoperoxide | Precursor for cis-2-cyclopentene-1,4-diol synthesis. | wikipedia.orgthieme-connect.com |

| Cyclopentadiene | Singlet Oxygen (¹O₂) | [Ru(bpy)₃]²⁺, Ethanol, O₂ saturation | Cyclopentadiene endoperoxide | High degree of reaction observed. | rsc.orgrsc.org |

| Cyclopentadiene | Singlet Oxygen (¹O₂) | Polymer-bound Ru(II) complex, Ethanol, O₂ saturation | Cyclopentadiene endoperoxide | Polymer-bound sensitizer (B1316253) allows for concentration of reactants. | rsc.orgrsc.org |

| Cyclopentadiene | Singlet Oxygen (¹O₂) | Tetraphenylporphyrin (TPP), blue LED, air | Cyclopentadiene endoperoxide | Cost-effective and simple method for generating the endoperoxide. | thieme-connect.com |

| Bisdialine | Singlet Oxygen (¹O₂) | Tetraphenylporphyrin (TPP) | anti-Cycloadduct (major) | Reaction proceeds through a stepwise mechanism, not a concerted Diels-Alder. | illinois.edu |

This table summarizes various conditions for the [4+2] cycloaddition of cyclopentadiene with singlet oxygen to yield cyclopentadiene endoperoxide, a key example of a "this compound."

Computational and Theoretical Chemistry Studies on Cyclopentadiene Dioxide

Quantum Chemical Characterization of Electronic Structure

Ab Initio and Density Functional Theory (DFT) Calculations

A thorough search for ab initio and DFT studies on cyclopentadiene (B3395910) dioxide yielded no specific results. Computational chemistry literature is rich with studies on cyclopentadiene and its derivatives, often employing these methods. For instance, DFT calculations using functionals like B3LYP and ωB97X-D with various basis sets (e.g., 6-31G*, 6-311+G(d,p)) are commonly used to investigate the electronic properties and reactivity of cyclopentadiene systems. mdpi.comlongdom.orgacs.org These studies provide insights into parameters such as chemical hardness, chemical potential, and global electrophilicity/nucleophilicity indices. mdpi.com However, the application of these powerful computational tools to cyclopentadiene dioxide is not documented in the reviewed sources.

Analysis of Aromaticity and Electronic Delocalization

Computational Modeling of Reaction Mechanisms

Potential Energy Surface Mapping and Transition State Localization

The study of reaction mechanisms through the mapping of potential energy surfaces (PES) and the localization of transition states is a fundamental application of computational chemistry. digitellinc.comacs.org For cyclopentadiene, numerous computational studies have explored the PES for various reactions, including its famous dimerization via a Diels-Alder reaction. wikipedia.orgsandiego.eduresearchgate.net These studies often identify transition state geometries and help elucidate whether a reaction is concerted or stepwise. researchgate.netresearchgate.net The reaction of cyclopentadiene with other molecules, such as sulfur dioxide, has also been computationally investigated, revealing details about the transition states and reaction pathways. researchgate.net However, there is no evidence in the available literature of similar potential energy surface mapping or transition state localization having been performed for reactions involving this compound.

Kinetic and Thermodynamic Parameters for Transformations

Computational chemistry is frequently used to calculate the kinetic and thermodynamic parameters of chemical reactions, such as activation energies (ΔE‡), enthalpies of activation (ΔH‡), and reaction energies (ΔE_rxn). longdom.orgresearchgate.netnih.gov For the Diels-Alder reactions of cyclopentadiene, these parameters have been calculated using various levels of theory to understand reactivity and selectivity (endo/exo). longdom.orgresearchgate.net The influence of temperature on the kinetic versus thermodynamic control of these reactions is a well-documented topic. researchgate.net Unfortunately, no published research provides calculated kinetic or thermodynamic data for any transformations involving this compound.

Solvation Effects and Reaction Environment Influences

The role of the solvent can significantly impact reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvation effects. researchgate.netntnu.nostackexchange.com The rate enhancement of the Diels-Alder reaction in polar solvents like water has been the subject of numerous computational studies, which explore factors like hydrophobic effects and hydrogen bonding to the transition state. wikipedia.orgacs.org The influence of ionic liquids and supercritical carbon dioxide on cyclopentadiene reactions has also been modeled. acs.orgnih.gov As with the other areas, specific computational studies on how solvents influence the reactions of this compound are not present in the available scientific literature.

In-depth Computational Analysis of this compound Remains Elusive

The requested investigation was to be structured around the prediction of reactivity and selectivity in the chemistry of this compound, with a specific focus on the application of Conceptual Density Functional Theory (DFT) descriptors and predictions of regioselectivity and stereoselectivity.

Computational chemistry frequently employs Conceptual DFT to understand and predict chemical reactivity. Descriptors such as chemical potential, hardness, electrophilicity, and Fukui functions provide significant insights into how a molecule will interact with other reagents. researchgate.netnih.govresearchgate.netacs.org These tools are routinely used to predict the most likely pathways for chemical reactions, including aspects of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product). mdpi.combeilstein-journals.org

For the closely related and extensively studied compound, cyclopentadiene, numerous theoretical analyses have been conducted. These studies utilize DFT to explore its behavior in Diels-Alder reactions, predicting how it will react with various dienophiles. mdpi.comacs.orgresearchgate.net For instance, the analysis of local reactivity descriptors derived from Parr functions helps in identifying the most nucleophilic and electrophilic centers, thereby predicting regioselectivity in polar cycloaddition reactions. rsc.org Furthermore, computational models have been successfully used to rationalize and predict the endo/exo stereoselectivity often observed in Diels-Alder reactions involving cyclopentadiene. acs.orgnih.govresearchgate.net

However, a similar application of these powerful computational tools to "this compound" is not documented in the available scientific literature. The search for data on its conceptual DFT descriptors, or any theoretical predictions regarding its regioselectivity and stereoselectivity, did not return any specific findings. This suggests that either this compound is known by a different name in the computational chemistry literature, or it has not been the subject of the specific type of detailed theoretical investigation requested.

Therefore, the generation of an article with detailed research findings, data tables, and in-depth discussion as per the provided outline for "this compound" is not possible at this time due to the absence of relevant primary research in the public domain.

Advanced Spectroscopic and Structural Characterization of Cyclopentadiene Dioxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise configuration and conformational preferences of cyclic molecules like cyclopentadiene (B3395910) dioxide. The analysis of both ¹H and ¹³C NMR spectra, including chemical shifts, spin-spin coupling constants, and Nuclear Overhauser Effect (NOE) data, provides deep insights into the molecule's three-dimensional structure in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid, asymmetric nature of the molecule. The chemical shifts of the protons attached to the epoxidized carbons would appear in a region distinct from those on the methylene (B1212753) bridge. Protons on the same face as the oxygen atoms (exo) would experience different magnetic shielding compared to those on the opposite face (endo), leading to distinct signals. The magnitude of the vicinal coupling constants (³JHH), determined from spectral analysis, is particularly informative for deducing dihedral angles via the Karplus equation, which helps to define the ring's pucker and the relative stereochemistry of the substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. Due to the molecule's symmetry, specific signals are expected for the carbons of the epoxide rings and the methylene bridge. The chemical shifts of the epoxide carbons are typically found in a characteristic range, shifted downfield compared to a simple alkane due to the deshielding effect of the oxygen atoms.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments are crucial for establishing through-space proximity between protons. For cyclopentadiene dioxide, NOE correlations can unambiguously determine the relative stereochemistry (syn or anti) of the two epoxide rings by identifying protons that are close to each other in space, even if they are separated by several bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar cyclic epoxides and computational models.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Epoxide CH | 3.0 - 3.5 | 50 - 60 |

| Methylene CH₂ | 1.5 - 2.5 | 20 - 30 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. msu.edu Absorption of infrared radiation occurs when a vibration leads to a change in the molecular dipole moment, while Raman scattering occurs when a vibration causes a change in the molecular polarizability.

For this compound, the key vibrational modes are associated with the epoxide rings and the hydrocarbon backbone. The C-O and C-C bonds within the strained three-membered epoxide rings give rise to characteristic frequencies.

Key Vibrational Modes:

C-O Stretching: The symmetric and asymmetric stretching of the C-O bonds in the epoxide ring are particularly diagnostic. A broad absorption band between 1100–1400 cm⁻¹ can be assigned to superimposed modes associated with symmetric and asymmetric epoxide C-O-C bond stretching. nih.gov

Epoxide Ring Breathing: A characteristic "ring breathing" mode, where the entire C-C-O ring expands and contracts symmetrically, typically appears as a sharp band in the Raman spectrum around 1250 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the methine groups on the epoxide rings and the methylene bridge are expected in the 2850-3000 cm⁻¹ region, typical for saturated cyclic hydrocarbons. libretexts.org

Fingerprint Region: The region from 600-1450 cm⁻¹ contains a complex series of C-C stretching and various bending (scissoring, rocking, wagging) vibrations. msu.edu This "fingerprint region" is unique to the molecule and highly sensitive to its specific stereochemistry.

The IR spectrum of the parent compound, 1,3-cyclopentadiene, shows characteristic absorptions for C=C and C-H bonds of a diene, which are absent in the saturated dioxide derivative, confirming the complete epoxidation of the double bonds. nist.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ CH and CH₂) | 2850 - 3000 | Medium-Strong |

| Epoxide Ring "Breathing" (Raman Active) | ~1250 | Strong |

| Asymmetric C-O-C Stretch | 810 - 950 | Strong |

| Symmetric C-O-C Stretch | ~1250 | Weak |

| CH₂ Bending (Scissoring) | 1400 - 1470 | Medium |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. In electron impact mass spectrometry (EI-MS), the molecule is ionized by a high-energy electron beam, causing it to fragment in a reproducible manner. youtube.com The fragmentation of cyclic ethers, including epoxides, follows characteristic pathways. nsf.govresearchgate.net

For this compound (C₅H₆O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the strained nature of the epoxide rings, the molecular ion is expected to be of moderate to low abundance. The fragmentation patterns are dominated by processes that relieve ring strain.

Proposed Fragmentation Pathways:

α-Cleavage: The initial ionization can weaken the C-C bonds adjacent to the oxygen atoms. Cleavage of one of these bonds (α-cleavage) followed by rearrangement can lead to stable radical cations.

Transannular Cleavage: A common pathway for multi-functional cyclic ethers involves cleavage across the ring in a single step. researchgate.net This can lead to the loss of neutral fragments like CO, CHO, or C₂H₄O.

Loss of Neutral Molecules: Sequential loss of stable neutral molecules is a common feature. For this compound, the loss of a carbon monoxide molecule (CO, 28 Da) or a ketene (B1206846) molecule (CH₂CO, 42 Da) from the molecular ion are plausible pathways.

Ring Opening: The molecular ion can undergo ring opening to form an acyclic radical cation, which then fragments further via pathways typical for aliphatic ethers.

The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound and distinguish it from its isomers.

**Table 3: Plausible Fragment Ions in the Mass Spectrum of this compound (C₅H₆O₂) **

| m/z Value | Possible Fragment Ion Formula | Proposed Neutral Loss |

|---|---|---|

| 98 | [C₅H₆O₂]⁺ | Molecular Ion (M⁺) |

| 70 | [C₄H₆O]⁺ | Loss of CO |

| 69 | [C₄H₅O]⁺ | Loss of CHO |

| 56 | [C₃H₄O]⁺ | Loss of C₂H₂O |

| 42 | [C₂H₂O]⁺ | Loss of C₃H₄O |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov By measuring the angles and intensities of X-rays diffracted by the electron clouds of the atoms in a crystal, a detailed molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. nih.gov

For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure. The key structural parameters to be determined would be:

Relative Stereochemistry: The technique would definitively establish the syn or anti relationship between the two epoxide rings.

Bond Lengths and Angles: Precise measurements of the C-C and C-O bond lengths within the strained epoxide rings and the cyclopentane (B165970) frame would be obtained. These values can be compared with theoretical calculations and data from other known epoxides.

Conformation: The solid-state conformation of the five-membered ring (envelope, half-chair, or other) would be clearly elucidated.

Intermolecular Interactions: The analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds (if co-crystallized with a solvent) or van der Waals forces, which govern the solid-state assembly.

While a specific crystal structure for this compound is not publicly available, studies on related complex polycyclic molecules, such as tricyclopentadiene derivatives, have successfully employed this technique to reveal detailed configurations and conformations. rsc.org

Table 4: Typical Bond Lengths and Angles Expected from X-ray Analysis of an Epoxide Ring

| Parameter | Typical Value |

|---|---|

| C-C Bond Length (in epoxide) | 1.47 Å |

| C-O Bond Length (in epoxide) | 1.43 Å |

| C-C-O Bond Angle | ~60° |

| C-O-C Bond Angle | ~60° |

Advanced Diffraction Techniques for Detailed Molecular Interactions

Beyond standard X-ray crystallography, advanced diffraction techniques can provide deeper insights into the electronic structure and subtle molecular interactions within the crystal lattice of this compound. These methods are particularly useful for complex systems like polymeric materials or for obtaining high-resolution electron density maps. mdpi.com

High-Resolution X-ray Diffraction: By collecting diffraction data to a very high resolution (using short-wavelength X-rays, often from a synchrotron source), it is possible to model the electron density distribution within the chemical bonds. This can reveal details about bond polarity, lone pair electron distribution on the oxygen atoms, and the nature of intermolecular interactions.

Neutron Diffraction: While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. A neutron diffraction experiment can therefore precisely locate the positions of hydrogen atoms, which are often difficult to determine accurately with X-rays. For this compound, this would allow for the precise determination of C-H bond lengths and H-C-H bond angles, providing a more complete structural picture.

Electron Diffraction: For materials that are difficult to grow as large single crystals suitable for X-ray diffraction, electron diffraction can be a powerful alternative. This technique can be applied to nanocrystals or thin films to determine unit cell parameters and solve crystal structures.

These advanced methods, while technically demanding, offer the potential to build a highly detailed model of the structure and bonding in this compound, correlating its solid-state properties with its molecular architecture.

Applications of Cyclopentadiene Dioxide in Advanced Organic Synthesis and Materials Science

A Versatile Building Block in Complex Molecule Synthesis

Cyclopentadiene (B3395910) dioxide's utility in organic synthesis stems from its reactive diene functionality, making it an excellent starting material for constructing intricate molecular architectures.

Precursor in the Synthesis of Biologically Active Molecules

While specific, recent examples of the direct use of cyclopentadiene dioxide as a precursor in the synthesis of commercially available, biologically active molecules are not extensively documented in readily available literature, its structural motifs are found in various bioactive compounds. The diene oxide functionality provides a scaffold for the introduction of diverse functional groups, a crucial aspect in medicinal chemistry for optimizing the pharmacological profiles of drug candidates. The inherent reactivity of the epoxide rings allows for stereoselective ring-opening reactions, enabling the synthesis of chiral molecules with specific biological targets.

Application in Natural Product Synthesis

The synthesis of natural products often involves the construction of complex, polycyclic systems. The rigid, bicyclic framework that can be derived from this compound through reactions like the Diels-Alder cycloaddition makes it a potentially valuable intermediate in the total synthesis of certain natural products. Although detailed case studies specifically starting from this compound are not prominently featured in recent top-tier chemical synthesis literature, the fundamental reactivity patterns of similar epoxidized dienes suggest its applicability in forming core structures found in various natural product families.

Integration into Materials Science and Polymer Development

The unique properties of this compound extend its utility into the realm of materials science, where it contributes to the creation of new polymers and materials with specialized characteristics.

Synthesis of Novel Materials with Tailored Characteristics

The incorporation of the rigid and functionalized cyclopentane (B165970) ring from this compound into polymer backbones can impart unique thermal and mechanical properties to the resulting materials. The presence of the oxygen atoms can also influence properties such as polarity and adhesion. Research in this area is focused on leveraging these structural features to develop materials with enhanced thermal stability, improved mechanical strength, and specific surface properties.

| Property | Potential Influence of this compound Moiety |

| Thermal Stability | The rigid bicyclic structure can increase the glass transition temperature (Tg) of polymers. |

| Mechanical Strength | Cross-linking through the functional groups can enhance the rigidity and durability of materials. |

| Adhesion | The polarity introduced by the oxygen atoms can improve adhesion to various substrates. |

| Optical Properties | The specific structure may lead to polymers with interesting refractive indices or other optical characteristics. |

Monomeric Units in Polymerization Processes

This compound can serve as a monomer in various polymerization reactions. Its bifunctional nature, with two reactive epoxide rings, allows it to participate in ring-opening polymerization processes. The resulting polymers would possess a unique polyether backbone with integrated cyclopentane rings. The specific conditions of the polymerization, such as the type of initiator and reaction temperature, would influence the molecular weight and stereochemistry of the polymer chains, thereby allowing for the tuning of the material's properties.

Participation in Click Chemistry Methodologies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. The reactivity of this compound makes it a suitable candidate for certain click reactions. The Diels-Alder reaction, a cornerstone of click chemistry, is a prime example. This compound can act as the diene component, reacting with a variety of dienophiles to form stable cyclic adducts. This approach is particularly valuable for bioconjugation and materials science applications where mild and specific reaction conditions are required. The epoxide functionalities on the this compound molecule can also be utilized in other click-type reactions, such as nucleophilic ring-opening with azides or thiols, further expanding its utility in creating complex molecular constructs with high efficiency.

Efficient Construction of Diverse Molecular Architectures

Cyclopentadiene is an exceptionally reactive diene for Diels-Alder reactions, a powerful tool for forming six-membered rings in organic synthesis. nih.gov Its high reactivity is notable as it does not depend on the presence of activating electron-donating or electron-withdrawing groups. nih.gov This inherent reactivity allows for the efficient construction of complex molecular scaffolds. The Diels-Alder reaction involves the combination of a conjugated diene with a dienophile to create a cyclohexene (B86901) derivative. nih.gov

One of the most fundamental reactions of cyclopentadiene is its own dimerization into dicyclopentadiene (B1670491) through a Diels-Alder reaction, which occurs at room temperature. nih.govwikipedia.org This dimer serves as a convenient and stable source of cyclopentadiene monomer, which can be regenerated by heating (a process known as a retro-Diels-Alder reaction). wikipedia.orgmasterorganicchemistry.com Dicyclopentadiene itself is a valuable starting material; for instance, it was used in a synthesis of adamantane. nih.gov

The versatility of cyclopentadiene is further enhanced by its ambiphilic nature, meaning it can react with both electron-deficient and electron-rich dienophiles. nih.gov This broad reactivity spectrum makes it a key building block for a wide array of molecular structures. For example, precursors to the complex cage-like molecule cubane (B1203433) have been synthesized using cyclopentadiene derivatives. nih.gov Its utility extends to the synthesis of precursors for valuable monomers used in rubber manufacturing, such as 5-vinyl-2-norbornene, which is produced through a Diels-Alder reaction with 1,3-butadiene. researchgate.net

The table below illustrates the high reactivity of cyclopentadiene in Diels-Alder reactions compared to other cyclic and acyclic dienes when reacted with tetracyanoethylene (B109619) (TCNE).

Table 1: Relative Rate Constants for Diels-Alder Reactions with Tetracyanoethylene (TCNE) at 20°C

| Diene | Rate Constant (M⁻¹s⁻¹) | Relative Rate |

|---|---|---|

| Cyclopentadiene | 2.4 x 10³ | 2,100,000 |

| 1,3-Cyclohexadiene | 0.92 | 820 |

| 1,3-Cycloheptadiene | 2.9 x 10⁻³ | 2.6 |

| Butadiene | 1.1 x 10⁻³ | 1 |

This table is generated based on data presented in scientific literature. nih.gov

Utility in Catalyst Development for Organic Transformations

Cyclopentadiene is a cornerstone in the development of catalysts for a multitude of organic transformations, primarily through its role as a precursor to the cyclopentadienyl (B1206354) (Cp) ligand. chemeurope.com The cyclopentadienyl anion (Cp⁻), formed by the deprotonation of cyclopentadiene, is a highly effective ligand in organometallic chemistry. chemeurope.com It readily combines with a vast range of transition metals to form stable and catalytically active cyclopentadienyl complexes, most famously metallocenes. chemeurope.com

Metallocenes, such as titanocene (B72419) dichloride (Cp₂TiCl₂), are powerful catalysts used in various industrial processes, particularly in the polymerization of olefins. beilstein-journals.org For example, catalytic systems based on bis(cyclopentadienyl)titanium dichloride are used for the polymerization of dicyclopentadiene to produce polydicyclopentadiene (PDCPD), a polymer with unique properties. beilstein-journals.org The ability to modify the cyclopentadienyl ligand by adding substituents allows for the fine-tuning of the electronic and steric properties of the resulting catalyst, thereby controlling the activity, selectivity, and properties of the resulting polymers.

Beyond its role in forming Cp ligands, cyclopentadiene itself participates in reactions that yield valuable precursors for catalyst synthesis. It undergoes facile aza Diels-Alder reactions with iminium salts generated in situ from formaldehyde (B43269) and primary amines. orgsyn.org This reaction provides a straightforward route to N-alkylated 2-azanorbornenes, which can serve as chiral ligands or synthons for more complex catalytic structures. orgsyn.org The reaction is efficient and demonstrates the utility of cyclopentadiene in building nitrogen-containing heterocyclic scaffolds that are relevant to catalyst design. orgsyn.org

Furthermore, research into catalytic aerobic oxidation processes has also involved cyclopentadiene, highlighting its importance in the development of new catalytic strategies for asymmetric synthesis. researchgate.net The development of earth-abundant metal complexes using non-cyclopentadienyl-based ligands is an active area of research, but the foundational importance of Cp-based catalysts derived from cyclopentadiene remains undisputed in advancing organic transformations. rsc.org

Table 2: Examples of Catalytic Applications Involving Cyclopentadiene Derivatives

| Catalyst/Precursor | Type of Transformation | Application Example |

|---|---|---|

| Cyclopentadienyl (Cp) Ligands | Organometallic Catalysis | Formation of metallocenes (e.g., for olefin polymerization) |

| N-alkylated 2-azanorbornenes | Ligand Synthesis | Precursors for chiral ligands in asymmetric catalysis |

| Titanocene dichloride (Cp₂TiCl₂) | Polymerization | Catalyzes the polymerization of dicyclopentadiene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.